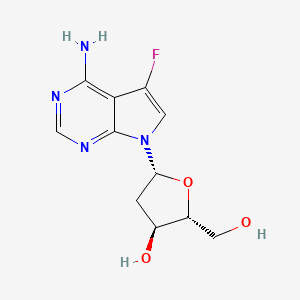
7-Fluoro-2'-deoxytubercidin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-2’-deoxytubercidin is a fluorinated nucleoside analog derived from tubercidin. Tubercidin, originally discovered in Japan, is known for its broad-spectrum biological activity, including antiviral and antitumor properties . The fluorination at the 7-position of the deoxytubercidin molecule enhances its biological activity and reduces cytotoxicity compared to the parent compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2’-deoxytubercidin involves the nucleobase anion glycosylation of 6-chloro-7-fluoro-7-deazapurine with halogenoses . The reaction conditions typically include the use of anhydrous solvents and catalysts such as tin(IV) chloride . The protected nucleosides are then converted to the desired compound through ammonolysis and sodium methoxide treatment .
Industrial Production Methods: Industrial production methods for 7-Fluoro-2’-deoxytubercidin are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential for industrial production.
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-2’-deoxytubercidin undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 7-position can be substituted with other halogens or functional groups.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and catalysts such as tin(IV) chloride.
Oxidation and Reduction Reactions: Specific reagents and conditions for these reactions are not extensively detailed in the literature.
Major Products Formed: The major products formed from these reactions include various halogenated and functionalized derivatives of 7-Fluoro-2’-deoxytubercidin .
Scientific Research Applications
7-Fluoro-2’-deoxytubercidin has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-Fluoro-2’-deoxytubercidin involves its incorporation into nucleic acids, leading to the inhibition of nucleic acid synthesis . The fluorine atom at the 7-position enhances the compound’s binding affinity to nucleic acid targets, thereby increasing its biological activity . The compound also interferes with enzyme functions, such as RNA polymerase, which is crucial for viral replication .
Comparison with Similar Compounds
7-Iodotubercidin: Known for its broad-spectrum biological activity.
2’-Deoxy-2’-fluoroarabinotubercidin: Exhibits antiviral and antitumor properties.
2-Amino-2’-deoxy-2’-fluoroarabinotubercidin: Another fluorinated derivative with significant biological activity.
Uniqueness of 7-Fluoro-2’-deoxytubercidin: 7-Fluoro-2’-deoxytubercidin is unique due to its enhanced biological activity and reduced cytotoxicity compared to other derivatives . The fluorine atom at the 7-position plays a crucial role in its mechanism of action and overall effectiveness .
Properties
Molecular Formula |
C11H13FN4O3 |
|---|---|
Molecular Weight |
268.24 g/mol |
IUPAC Name |
(2R,3S,5R)-5-(4-amino-5-fluoropyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H13FN4O3/c12-5-2-16(8-1-6(18)7(3-17)19-8)11-9(5)10(13)14-4-15-11/h2,4,6-8,17-18H,1,3H2,(H2,13,14,15)/t6-,7+,8+/m0/s1 |
InChI Key |
JAUILBSAMNYPFI-XLPZGREQSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C3=C(N=CN=C32)N)F)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C3=C(N=CN=C32)N)F)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















